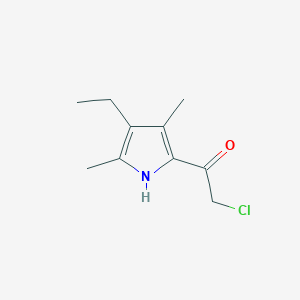
2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone typically involves the chlorination of a precursor compound. One common method is the reaction of 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the desired chloroethanone derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar chlorination reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chlorine atom and the pyrrole ring are likely involved in these interactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-1-(4-methyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone
- 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-3-yl)ethanone
- 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-4-yl)ethanone
Uniqueness
2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
500303-00-4 |
|---|---|
Fórmula molecular |
C10H14ClNO |
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C10H14ClNO/c1-4-8-6(2)10(9(13)5-11)12-7(8)3/h12H,4-5H2,1-3H3 |
Clave InChI |
SVATWBNPVASMAF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=C1C)C(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


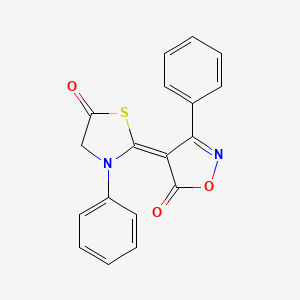
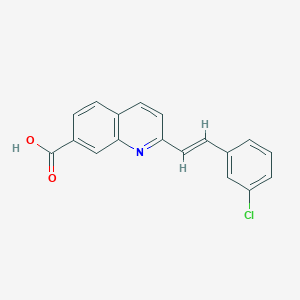
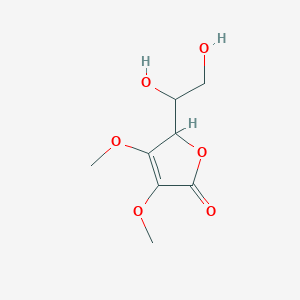
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)
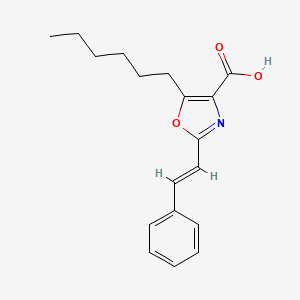
![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)
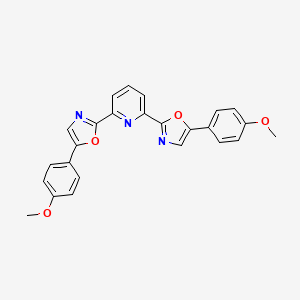
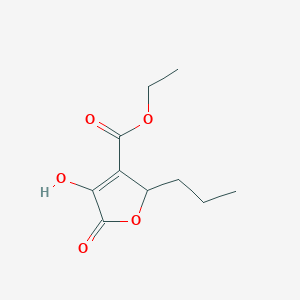
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
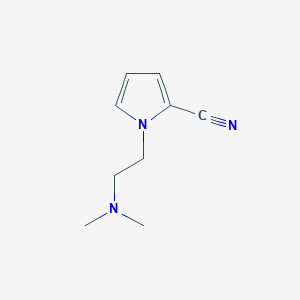
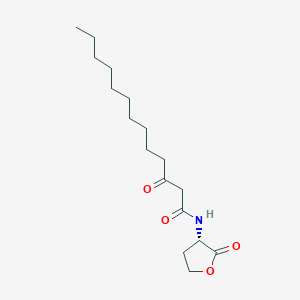
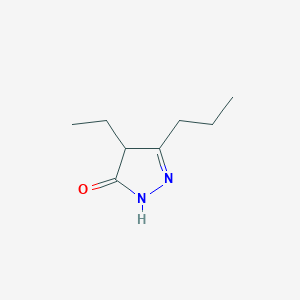
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
